![molecular formula C17H15NO B11864831 4-[(2-Methoxyphenyl)methyl]isoquinoline CAS No. 90136-94-0](/img/structure/B11864831.png)
4-[(2-Methoxyphenyl)methyl]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxybenzyl)isoquinoline is an organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are aromatic polycyclic compounds that consist of a benzene ring fused to a pyridine ring. This particular compound features a methoxybenzyl group attached to the isoquinoline core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzyl)isoquinoline can be achieved through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides, catalyzed by silver, to form substituted isoquinolines . Another method involves the iodine-catalyzed successive cyclization of 2-alkynylbenzaldehyde hydrazone, which forms an iodinated azo-ylide dipole that undergoes [3+2]-cycloaddition with dimethyl acetylenedicarboxylate .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale cyclization reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. For example, palladium-catalyzed cross-coupling reactions are widely used due to their efficiency and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxybenzyl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
4-(2-Methoxybenzyl)isoquinoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential use in drug development, particularly for their analgesic and anti-inflammatory effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2-Methoxybenzyl)isoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in the body, modulating their activity. For example, they can inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with a similar structure but different biological activities.
Quinazoline: A related compound with a fused benzene and pyrimidine ring, known for its anticancer properties.
Benzylisoquinoline: A compound with a benzyl group attached to the isoquinoline core, similar to 4-(2-Methoxybenzyl)isoquinoline but with different substituents
Uniqueness
4-(2-Methoxybenzyl)isoquinoline is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90136-94-0 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)methyl]isoquinoline |
InChI |
InChI=1S/C17H15NO/c1-19-17-9-5-3-6-13(17)10-15-12-18-11-14-7-2-4-8-16(14)15/h2-9,11-12H,10H2,1H3 |
InChI Key |
CGFDRYKJHJAHHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=CN=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


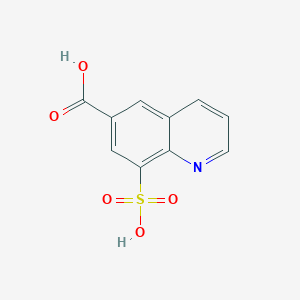

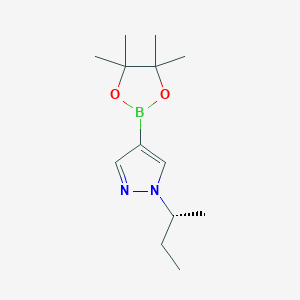
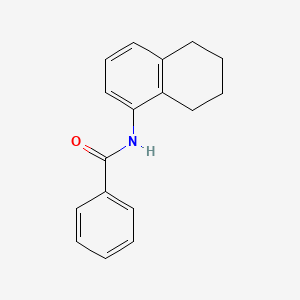

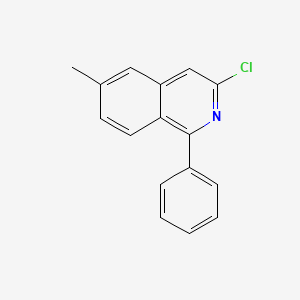


![1-(2,3-Dimethylnaphtho[1,2-b]thiophen-5-yl)ethan-1-one](/img/structure/B11864810.png)
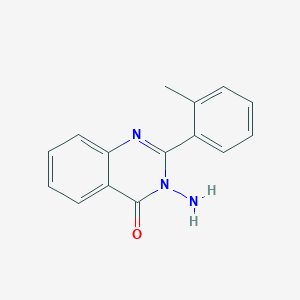
![1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B11864812.png)

![1,3-Dioxolo[4,5-g]quinoline, 6-phenyl-](/img/structure/B11864839.png)
![Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester](/img/structure/B11864851.png)
